molecular formula C18H16O6S B2605506 (2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 899393-12-5

(2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No. B2605506
CAS RN: 899393-12-5
M. Wt: 360.38
InChI Key: UODCNOSEMORCMW-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C18H16O6S and its molecular weight is 360.38. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescence and Color Switching

The compound exhibits intriguing photoluminescent properties, particularly in the solid state. Researchers have observed that the emission of this luminogen can be switched among three distinct colors by transforming between different aggregation states . The partly amorphous solid form of the compound displays excitation-dependent emission due to contributions from both amorphous and crystalline components. This property could have applications in optoelectronic devices, sensors, and displays.

Asymmetric Hydrogenation Catalyst

Transition metals play a crucial role in asymmetric hydrogenation reactions. Notably, first-row transition metals (3d metals) exhibit distinct catalytic behavior compared to their 4d and 5d counterparts. Research has explored the application of these 3d metals in asymmetric hydrogenation and asymmetric transfer hydrogenation. Understanding their behavior can lead to more sustainable and cost-effective catalytic processes .

Plant Chemical Defense

Interestingly, related compounds have been investigated for their role in plant chemical defense mechanisms. In wild tobacco plants (Nicotiana attenuata), two cytochrome P450 enzymes involved in the biosynthesis of terpenes were found to cause severe autotoxic symptoms. Uncontrolled hydroxylation of terpene derivatives inhibited lipid biosynthesis, leading to self-toxicity. These terpenes also function as defensive compounds by inhibiting lipid biosynthesis in herbivores. This interaction sheds light on how plants address the challenge of toxic chemical defense .

properties

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6S/c1-11-15(24-25(3,20)21)9-8-14-17(19)16(23-18(11)14)10-12-4-6-13(22-2)7-5-12/h4-10H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODCNOSEMORCMW-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

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